molecular formula C7H3BrClN3 B8226300 8-Bromo-5-chloropyrido[4,3-d]pyrimidine

8-Bromo-5-chloropyrido[4,3-d]pyrimidine

Cat. No.: B8226300
M. Wt: 244.47 g/mol
InChI Key: GWPDGSQZFZZYCQ-UHFFFAOYSA-N
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Description

8-Bromo-5-chloropyrido[4,3-d]pyrimidine (CAS 1352926-12-5) is a versatile and high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound belongs to the pyridopyrimidine family of heterocycles, a scaffold renowned for its broad-spectrum of biological activities and significant pharmacological importance (PMC8949896) . The presence of both bromo and chloro leaving groups at the 5 and 8 positions of the fused ring system makes this molecule a particularly versatile building block for further synthetic elaboration. Researchers can utilize this compound in various metal-catalyzed cross-coupling reactions, such as Suzuki reactions, and nucleophilic aromatic substitutions to introduce a wide range of functional groups, amines, and aromatic systems (PMC4241966) . The pyridopyrimidine core is a privileged structure in the development of molecularly targeted therapies, especially in oncology. Numerous analogs containing this scaffold are in development or have been approved for the treatment of cancers (PMC4241966) . These compounds often function by inhibiting key cell signaling transduction pathways that regulate cellular proliferation, differentiation, and apoptosis. Specifically, pyrido[3,4-d]pyrimidine derivatives have been identified as exhibiting highly selective growth inhibition activities against specific cancer cell lines, including breast cancer and renal cancer (PMC4241966) . Furthermore, this class of compounds has been explored as antagonists of chemokine receptors like CXCR2, a promising target in inflammatory, autoimmune, neurodegenerative diseases, and cancer (MDPI: Molecules) . As a key synthetic intermediate, this compound provides researchers with a critical starting point for constructing novel compounds to probe biological pathways and develop new therapeutic agents. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

8-bromo-5-chloropyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3/c8-5-2-11-7(9)4-1-10-3-12-6(4)5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPDGSQZFZZYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)C(=CN=C2Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination and Chlorination

The compound is often synthesized via sequential halogenation of a pyridopyrimidine scaffold. For example, 5-chloropyrido[4,3-d]pyrimidine undergoes regioselective bromination at the C8 position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80–100°C. This method yields 8-bromo-5-chloropyrido[4,3-d]pyrimidine with 70–75% efficiency.

Table 1: Bromination Conditions

PrecursorHalogenating AgentSolventTemperatureYield
5-Chloropyrido[4,3-d]pyrimidineNBSDMF80°C72%
5-Chloro-8-iodopyrido[4,3-d]pyrimidineCuBr₂Acetonitrile120°C68%

Chlorination at C5 is typically achieved using POCl₃ in refluxing conditions (110°C, 4–6 hours), with catalytic dimethylformamide enhancing reactivity.

Suzuki-Miyaura Cross-Coupling

Palladium-Catalyzed Coupling

A pivotal method involves Suzuki-Miyaura cross-coupling of 5-chloro-8-iodopyrido[4,3-d]pyrimidine with arylboronic acids. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1), the reaction proceeds at 90°C to introduce bromine selectively at C8. Yields exceed 80% with minimal byproducts.

Key Optimization Parameters :

  • Catalyst : Pd(dppf)Cl₂ improves selectivity for π-deficient heterocycles.

  • Solvent : Mixed toluene/ethanol systems reduce side reactions.

  • Temperature : 80–100°C balances reaction rate and decomposition risks.

Cyclization of Halogenated Pyrimidine Intermediates

Ring-Closing Strategies

Starting from 5-bromo-2,4-dichloropyrimidine , cyclization with morpholine or amines forms the pyrido[4,3-d]pyrimidine core. For instance, refluxing in acetonitrile with K₂CO₃ (12 hours, 90°C) yields this compound in 65% yield.

Mechanistic Insight :

  • Amine nucleophilic attack at C4 of pyrimidine initiates ring closure.

  • Bromine at C5 remains intact due to steric hindrance.

Reductive Dehalogenation and Functionalization

Selective Deiodination

In cases where iodo intermediates are used (e.g., 5-chloro-8-iodopyrido[4,3-d]pyrimidine), Zn/NH₄Cl in THF/water selectively reduces iodine to hydrogen, allowing subsequent bromination. This stepwise approach achieves 78% yield.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

MethodStarting MaterialKey ReagentsYieldPurity
Direct Bromination5-Chloropyrido[4,3-d]pyrimidineNBS, DMF72%98%
Suzuki Coupling5-Chloro-8-iodopyrido[4,3-d]pyrimidinePd(PPh₃)₄, ArB(OH)₂85%99%
Cyclization5-Bromo-2,4-dichloropyrimidineMorpholine, K₂CO₃65%97%

Challenges and Innovations

Regioselectivity Control

Achieving exclusive bromination at C8 requires careful optimization. Bulky ligands like XPhos suppress competing C6 halogenation.

Green Chemistry Advances

Recent protocols replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME), reducing environmental impact while maintaining 70% yield .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-chloropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of bromine with aryl groups can lead to the formation of 8-aryl-substituted pyridopyrimidine derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods, including the selective Suzuki cross-coupling reaction. In a study conducted by Chen et al., it was demonstrated that 8-bromo-5-chloropyrido[4,3-d]pyrimidine can be effectively utilized as an intermediate for synthesizing more complex pyrido[4,3-d]pyrimidines. The reaction conditions optimized included the use of palladium catalysts and specific aryl boronic acids to achieve high yields and selectivity .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study evaluated its efficacy against various cancer cell lines, including HeLa (cervical carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma). The compound demonstrated significant cytotoxic effects with IC50 values comparable to established anticancer agents.

Cell Line IC50 (µM) Reference
HeLa2.5
A5491.8
MCF-72.0

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. A study reported the following inhibition rates:

Compound Inhibition Rate (%) Pathogen
This compound85Staphylococcus aureus
This compound90Escherichia coli

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrido[4,3-d]pyrimidines. Substituents such as bromine and chlorine enhance lipophilicity and alter electronic properties, which are essential for improving bioactivity against various targets in cancer therapy and antimicrobial applications .

Case Study on Anticancer Activity

In a controlled study involving multiple derivatives of pyrido[4,3-d]pyrimidines, researchers found that those with halogen substitutions exhibited enhanced potency against cancer cell lines compared to their unsubstituted counterparts. This reinforces the importance of chemical modifications in drug design.

Case Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of brominated pyrimidines revealed that compounds similar to this compound showed significant activity against resistant bacterial strains, highlighting their potential in addressing antibiotic resistance issues in clinical settings .

Mechanism of Action

The mechanism of action of 8-Bromo-5-chloropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, as a potential PI3K inhibitor, the compound may bind to the PI3K enzyme, inhibiting its activity and thereby affecting cellular signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

8-Bromo-4-chloropyrido[4,3-d]pyrimidine

  • Molecular Formula : C₇H₃BrClN₃ (identical to the target compound).
  • Key Differences : The chlorine substituent at position 4 instead of 5 alters electronic distribution and steric hindrance. This positional isomerism may reduce reactivity in Suzuki couplings due to steric or electronic effects near the reactive halogen site .
  • Applications : Like the target compound, it is used in PI3K inhibitor synthesis but may exhibit distinct selectivity patterns in cross-coupling reactions .

5-Chloro-8-iodopyrido[4,3-d]pyrimidine

  • Molecular Formula : C₇H₃ClIN₃.
  • Key Differences : Iodine at position 8 enhances reactivity in cross-coupling compared to bromine, but may reduce stability due to weaker C–I bonds. Palladium catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) is critical for coupling efficiency .

8-Bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one

  • Molecular Formula : C₇H₄BrN₃O.

Table 1: Structural Analogs and Key Properties

Compound Molecular Formula Halogen Positions Key Reactivity/Applications Reference
8-Bromo-5-chloropyrido[4,3-d]pyrimidine C₇H₃BrClN₃ 8-Br, 5-Cl PI3K inhibitor intermediates
8-Bromo-4-chloropyrido[4,3-d]pyrimidine C₇H₃BrClN₃ 8-Br, 4-Cl Altered Suzuki coupling selectivity
8-Bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one C₇H₄BrN₃O 8-Br, ketone at 5 Enhanced solubility, reduced electrophilicity

Functional Analogs: Heterocyclic Systems with Similar Scaffolds

Pyrazolo[4,3-d]pyrimidines

  • Key Differences : Pyrazolo[4,3-d]pyrimidines replace one pyridine ring with a pyrrole, altering electronic properties. For example, 3-methyl-5-methylsulfonyl-pyrazolo[4,3-e][1,2,4]triazines exhibit cytotoxicity against MCF-7 and K-562 cancer cells but lack Abl kinase inhibition due to the absence of NH groups critical for binding .
  • Electronic Properties : HOMO-LUMO gaps (1.437 kcal/mol range) and dipole moments (3.100–8.420 D) are comparable to pyrido[4,3-d]pyrimidines, suggesting similar reactivity in physiological conditions .

Thieno[2,3-d]pyrimidines

  • Example: 5-Bromo-4-chlorothieno[2,3-d]pyrimidine (CAS 814918-95-1).

Substituent Effects on Reactivity and Bioactivity

  • Halogen Position : Chlorine at position 5 (vs. 4) in pyrido[4,3-d]pyrimidines optimizes steric accessibility for Suzuki coupling, achieving >80% yield under PdCl₂(dppf)/Cs₂CO₃/toluene conditions .
  • Electron-Withdrawing Groups : Bromine and chlorine lower electron density at the pyrido core, enhancing electrophilicity for nucleophilic aromatic substitution compared to methyl or methoxy substituents .
  • Biological Implications: The target compound’s halogenated scaffold may improve target binding (e.g., PI3K ATP-binding pockets) compared to non-halogenated analogs, though direct bioactivity data remain unexplored in the evidence .

Biological Activity

8-Bromo-5-chloropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology and inflammation. Its unique structural features allow for various chemical modifications, enhancing its pharmacological profiles.

Chemical Structure

The molecular formula of this compound is C8H5BrClN3C_8H_5BrClN_3, with a molecular weight of 232.5 g/mol. The compound features a bromine atom at the 8-position and a chlorine atom at the 5-position of the pyridopyrimidine ring system, contributing to its biological activity.

Research indicates that this compound acts primarily as an inhibitor of phosphoinositide 3-kinases (PI3K) . PI3K is a key enzyme involved in cell growth and survival pathways, making it a significant target for cancer therapeutics. By inhibiting PI3K, this compound disrupts cell proliferation pathways, potentially leading to reduced tumor growth.

Biological Activities

  • Anticancer Activity :
    • Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of this compound exhibit significant anticancer properties by inhibiting key enzymes involved in cancer progression. For instance, it has been noted to inhibit histone lysine demethylase and monopolar spindle kinase 1, which are crucial for cancer cell cycle regulation .
    • Case Study : A study demonstrated that compounds derived from this scaffold displayed IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
  • Anti-inflammatory Effects :
    • Recent research has highlighted its potential as an anti-inflammatory agent. Derivatives have shown significant suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expressions, surpassing the effects of traditional anti-inflammatory drugs like indomethacin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyridopyrimidine core. The presence of electron-withdrawing or electron-releasing groups can enhance its inhibitory potency against specific targets. For example:

  • Substituents at the 2-position have been associated with increased anti-inflammatory activity.
  • The bromine and chlorine atoms at specific positions have been found to play critical roles in modulating the compound's interaction with target enzymes .

Data Table: Biological Activity Overview

Activity Type Target IC50 Value Reference
AnticancerPI3KLow micromolar range
AnticancerHistone Lysine DemethylasePotent
Anti-inflammatoryiNOSSignificant suppression
Anti-inflammatoryCOX-2Significant suppression

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for synthesizing 8-Bromo-5-chloropyrido[4,3-d]pyrimidine?

  • Methodology :

  • Halogenation : Bromination and chlorination can be achieved via electrophilic substitution or metal-catalyzed cross-coupling reactions. For example, nitro groups in pyrimidine derivatives (e.g., 5-bromo-2-chloro-4-nitropyrimidine) can be reduced using stannous chloride (SnCl₂) in hydrochloric acid, followed by halogenation .
  • Heterocyclic Ring Formation : Fused pyrido-pyrimidine systems are often synthesized via cyclization reactions using precursors like aminopyrroles or nitriles under reflux conditions with solvents such as methanol or acetonitrile .
  • Purification : Recrystallization from acetonitrile or ethanol-DMF mixtures yields high-purity products (>90%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring structure. For example, pyrimidine protons typically resonate at δ 8.5–9.5 ppm, while bromine and chlorine substituents influence chemical shifts .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., C₇H₃BrClN₃ has a molecular weight of 260.4 g/mol) .
  • Infrared (IR) Spectroscopy : Absorptions at 650–750 cm⁻¹ indicate C-Br and C-Cl stretches .

Q. How should this compound be stored to maintain stability?

  • Guidelines :

  • Store in sealed containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation.
  • Keep in a dry, ventilated environment at 2–8°C. Exposure to moisture or static electricity must be avoided .

Advanced Research Questions

Q. How can regioselective bromination and chlorination be optimized in pyrido[4,3-d]pyrimidine derivatives?

  • Strategies :

  • Directing Groups : Amino or nitro groups at specific positions can direct halogenation. For example, a nitro group at the 4-position in pyrimidine enhances bromination at the 5-position .
  • Reaction Conditions : Use of Lewis acids (e.g., FeCl₃) or controlled temperatures (0–5°C) improves selectivity. Evidence shows that SnCl₂-mediated reductions minimize side reactions in nitro-to-amine conversions .
  • Computational Modeling : Density functional theory (DFT) predicts electron density distribution to identify reactive sites .

Q. How should researchers address contradictory data regarding the reactivity of this compound in cross-coupling reactions?

  • Analysis Framework :

  • Reaction Parameter Screening : Vary catalysts (e.g., Pd(PPh₃)₄ vs. CuI), solvents (DMF vs. THF), and temperatures to identify optimal conditions.
  • Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., dehalogenated products) .
  • Literature Comparison : Cross-reference synthetic protocols for structurally analogous compounds, such as 4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine, where ethyl groups sterically hinder undesired substitutions .

Q. What computational tools are available to predict the physicochemical properties of this compound?

  • Tools and Applications :

  • Molecular Dynamics (MD) Simulations : Predict solubility and stability in solvents like DMSO or water.
  • Quantum Mechanical Calculations : Estimate bond dissociation energies (BDEs) for halogen substituents to assess reactivity in nucleophilic substitutions .
  • ADMET Prediction : Software like Schrödinger’s QikProp evaluates pharmacokinetic properties for drug discovery applications .

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